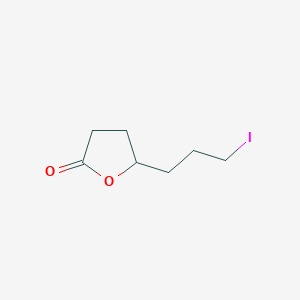
2(3H)-Furanone, dihydro-5-(3-iodopropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Furanone, dihydro-5-(3-iodopropyl)- is a chemical compound that belongs to the class of furanones Furanones are heterocyclic organic compounds containing a furan ring with a ketone group The specific structure of 2(3H)-Furanone, dihydro-5-(3-iodopropyl)- includes a dihydrofuranone ring with an iodopropyl substituent at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Furanone, dihydro-5-(3-iodopropyl)- can be achieved through several synthetic routes. One common method involves the reaction of dihydrofuranone with 3-iodopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2(3H)-Furanone, dihydro-5-(3-iodopropyl)- undergoes various chemical reactions, including:
Substitution Reactions: The iodopropyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The furanone ring can be oxidized to form corresponding lactones or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to form dihydrofuran derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or thiourea in polar solvents like dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substitution reactions yield various substituted furanones.
- Oxidation reactions produce lactones or carboxylic acids.
- Reduction reactions result in dihydrofuran derivatives.
Scientific Research Applications
2(3H)-Furanone, dihydro-5-(3-iodopropyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2(3H)-Furanone, dihydro-5-(3-iodopropyl)- involves its interaction with specific molecular targets. The iodopropyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the furanone ring may interact with cellular receptors or enzymes, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
- 2(3H)-Furanone, dihydro-5-(3-chloropropyl)-
- 2(3H)-Furanone, dihydro-5-(3-bromopropyl)-
- 2(3H)-Furanone, dihydro-5-(3-fluoropropyl)-
Comparison: 2(3H)-Furanone, dihydro-5-(3-iodopropyl)- is unique due to the presence of the iodopropyl group, which imparts distinct reactivity compared to its chloro, bromo, and fluoro analogs. The iodine atom is larger and more polarizable, leading to different chemical and biological properties. For example, the iodopropyl derivative may exhibit higher reactivity in substitution reactions and potentially different biological activities compared to its halogenated counterparts.
Properties
CAS No. |
404003-36-7 |
|---|---|
Molecular Formula |
C7H11IO2 |
Molecular Weight |
254.07 g/mol |
IUPAC Name |
5-(3-iodopropyl)oxolan-2-one |
InChI |
InChI=1S/C7H11IO2/c8-5-1-2-6-3-4-7(9)10-6/h6H,1-5H2 |
InChI Key |
KDSXLXVATNIWFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)OC1CCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















